molecular formula C13H19N B13459572 2-(3-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers

2-(3-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B13459572
M. Wt: 189.30 g/mol
InChI Key: LLROKHDBMHZJHV-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)cyclohexan-1-amine, a mixture of diastereomers, is an organic compound that belongs to the class of amines. This compound features a cyclohexane ring substituted with an amine group and a 3-methylphenyl group. The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylphenylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone reacts with 3-methylphenylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(3-methylphenyl)cyclohexan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent flow rates) is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

2-(3-methylphenyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)cyclohexan-1-amine: Similar structure but with the methyl group at the 2-position.

    2-(4-methylphenyl)cyclohexan-1-amine: Similar structure but with the methyl group at the 4-position.

    Cyclohexylamine: Lacks the phenyl group, simpler structure.

Uniqueness

2-(3-methylphenyl)cyclohexan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. The presence of diastereomers adds to its complexity and potential for diverse applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(3-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-13H,2-3,7-8,14H2,1H3

InChI Key

LLROKHDBMHZJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCC2N

Origin of Product

United States

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